1-(3,5-Difluorophenyl)-1H-imidazole
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Overview
Description
1-(3,5-Difluorophenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the 3,5-difluorophenyl group adds unique properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,5-Difluorophenyl)-1H-imidazole can be synthesized through several methods. One common approach involves the reaction of 3,5-difluoroaniline with glyoxal in the presence of ammonium acetate, which leads to the formation of the imidazole ring . Another method involves the cyclization of 3,5-difluorophenyl-substituted amidines under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorophenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenyl-imidazole derivatives.
Scientific Research Applications
1-(3,5-Difluorophenyl)-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)-1H-imidazole involves its interaction with various molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Difluorophenyl)-1H-imidazole: Similar structure but with different fluorine substitution pattern.
1-(3,4-Difluorophenyl)-1H-imidazole: Another isomer with fluorine atoms at different positions on the phenyl ring.
Uniqueness
1-(3,5-Difluorophenyl)-1H-imidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms at the 3 and 5 positions of the phenyl ring can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H6F2N2 |
---|---|
Molecular Weight |
180.15 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)imidazole |
InChI |
InChI=1S/C9H6F2N2/c10-7-3-8(11)5-9(4-7)13-2-1-12-6-13/h1-6H |
InChI Key |
KSNLNLIOAQTSON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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